

spectroscopic data for 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

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Compound of Interest

Compound Name: 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

Cat. No.: B1324969

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An In-depth Technical Guide to the Spectroscopic Profile of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid

A Note on the Data: This technical guide provides a comprehensive, predictive overview of the core spectroscopic properties of **2-(Piperidin-1-yl)thiazole-4-carboxylic acid**. As direct experimental data for this specific compound is not readily available in the public domain, the spectra and interpretations presented herein are synthesized based on established principles of spectroscopic analysis and data from structurally analogous compounds. This guide is intended to serve as an expert resource for researchers, illustrating the expected spectroscopic characteristics and the methodologies for their acquisition and interpretation.

Introduction

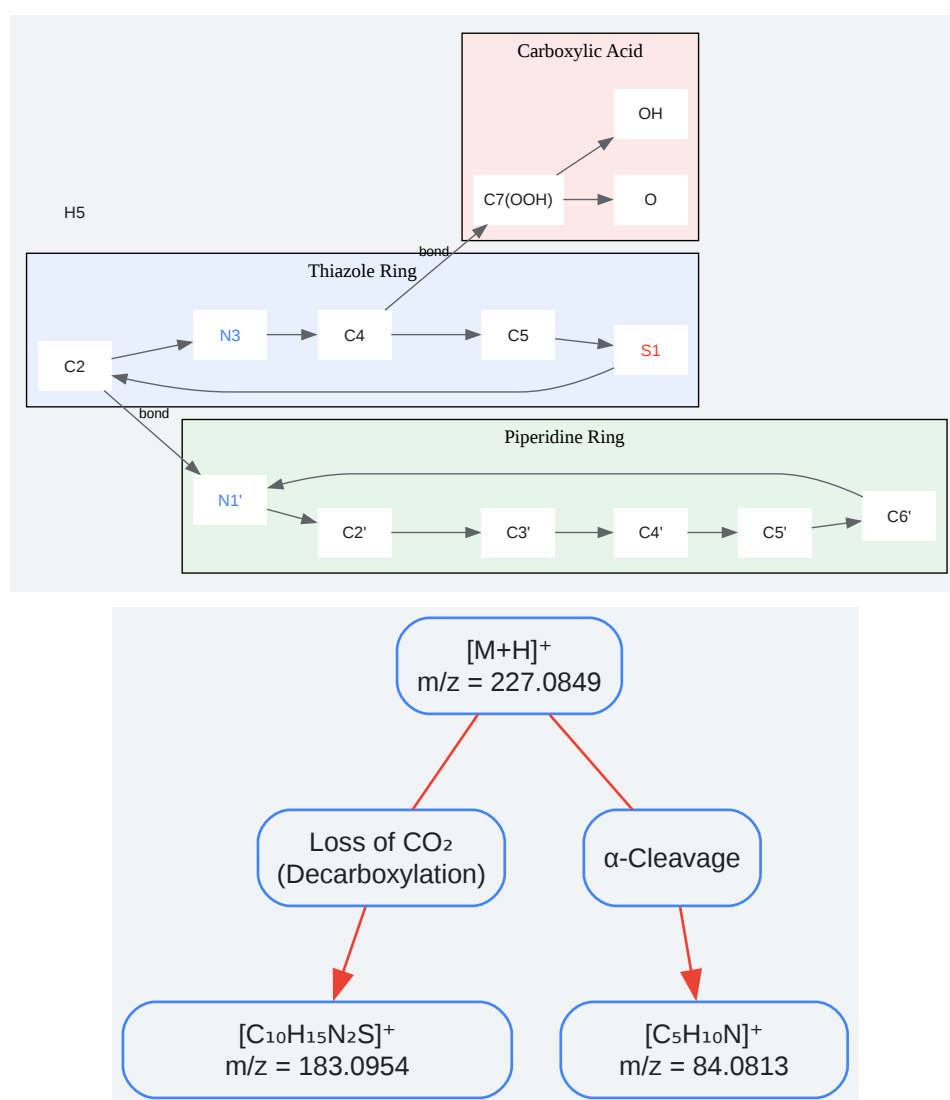
2-(Piperidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core, a common scaffold in medicinal chemistry, linked to a piperidine ring and a carboxylic acid moiety. The unique electronic and structural arrangement of these functional groups imparts specific chemical properties that are of interest in drug discovery and materials science. Accurate structural elucidation and characterization are paramount for understanding its reactivity, and biological activity, and for ensuring purity and quality control.

This guide provides a detailed examination of the predicted spectroscopic signature of this molecule using four cornerstone analytical techniques: Nuclear Magnetic Resonance (^1H and ^{13}C NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For each

technique, we will detail a robust experimental protocol, present the predicted data in a structured format, and offer an in-depth interpretation grounded in established chemical principles.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the accurate assignment of spectroscopic signals. The structure of **2-(Piperidin-1-yl)thiazole-4-carboxylic acid**, with a systematic numbering scheme for NMR analysis, is presented below.



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